molecular formula C15H13ClFN5O2 B2975211 2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide CAS No. 2034598-84-8

2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide

Cat. No.: B2975211
CAS No.: 2034598-84-8
M. Wt: 349.75
InChI Key: BOULYRPSVRHSJE-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazine core. Its structure includes a 2-chloro-5-fluorobenzamide moiety linked via a methylene bridge to the 8-ethoxy-substituted triazolopyrazine ring. The ethoxy group at the 8-position and halogenated benzamide substituent are critical for its pharmacological profile, likely influencing target binding and metabolic stability .

Properties

IUPAC Name

2-chloro-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-5-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN5O2/c1-2-24-15-13-21-20-12(22(13)6-5-18-15)8-19-14(23)10-7-9(17)3-4-11(10)16/h3-7H,2,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOULYRPSVRHSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyrazine Core: The triazolopyrazine core can be synthesized via a cyclization reaction involving appropriate precursors.

    Introduction of Chloro and Fluorobenzamide Groups: The chloro and fluorobenzamide groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chloro or fluoro groups with other substituents. Common reagents for these reactions include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in the formation of azido or cyano derivatives.

Scientific Research Applications

2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent.

    Biological Research: The compound can be used as a tool in biological studies to investigate cellular pathways and mechanisms.

    Industrial Applications: In the chemical industry, this compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to modulation of cellular pathways. For example, it may act as an inhibitor of c-Met kinase, a target involved in cancer cell proliferation and survival . By binding to the active site of the enzyme, the compound can prevent substrate binding and subsequent enzymatic activity, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Scaffold Variations

The triazolopyrazine/triazolopyridine core distinguishes this compound from analogs. For example:

  • Triazolopyridine Derivatives: 2-Ethoxy-N-{[7-(3-Methyl-1,2,4-Oxadiazol-5-yl)[1,2,4]Triazolo[4,3-a]Pyridin-3-yl]Methyl}Benzamide () replaces the pyrazine ring with pyridine and introduces a 3-methyl-oxadiazole substituent. 3-Fluoro-4-Methoxy Analogs () feature a fluorinated benzamide and methoxy group, which may enhance membrane permeability compared to the ethoxy group in the target compound .
  • Triazolooxazinone Hybrids: Compounds like N-(2-Chlor-5-Fluorophenyl)-5-Fluor-4-(3-Oxo-5,6-Dihydro-3H-[1,2,4]Triazolo[3,4-c][1,4]Oxazin-2(8H)-yl)Benzamide () integrate oxazinone rings, introducing additional hydrogen-bond acceptors. This could improve solubility but may reduce blood-brain barrier penetration compared to the simpler triazolopyrazine scaffold .
Substituent Effects
  • Ethoxy vs. Trifluoropropoxy Groups :
    • The 8-ethoxy group in the target compound contrasts with 2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy substituents in analogs (). The trifluoropropyl group increases lipophilicity and metabolic resistance but may introduce steric hindrance .
  • Halogenation Patterns :
    • The 5-fluoro and 2-chloro on the benzamide ring are shared with 5-Chloro-N-(4-Methylpyridazin-3-yl)-4-(3-Oxo-Triazolo[4,3-a]Pyridin-2-yl)Benzamide (). However, the latter’s pyridazine substituent may enhance π-π stacking in kinase binding pockets .
Pharmacological Implications

While direct activity data are absent, structural trends suggest:

  • Target Selectivity : The ethoxy group may favor interactions with hydrophilic pockets (e.g., in kinases), whereas bulkier substituents (e.g., cyclohexylethoxy in ) could target hydrophobic domains .

Key Differences from Analogs :

  • Compared to 3-Methyl-Oxadiazole Derivatives (), which require oxadiazole ring synthesis, the target compound’s synthesis is less complex, favoring scalability .
  • Trifluoropropyl-Substituted Analogs () demand specialized fluorination steps, increasing cost and synthetic difficulty .

Critical Analysis of Evidence Limitations

  • Pharmacological Data Gap: No direct activity or toxicity data for the target compound are provided, limiting mechanistic insights.
  • Patent-Centric Evidence : Most sources () focus on synthetic routes rather than comparative bioactivity, necessitating extrapolation from structural trends.

Biological Activity

2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H13ClN4OC_{12}H_{13}ClN_{4}O and a molecular weight of approximately 270.71 g/mol. The presence of the triazole and benzamide moieties contributes to its diverse biological effects.

Structural Formula

IUPAC Name 2chloroN((8ethoxy[1,2,4]triazolo[4,3a]pyrazin3yl)methyl)5fluorobenzamide\text{IUPAC Name }2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide

Target Enzymes and Pathways

The biological activity of 2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide is primarily attributed to its interaction with various enzymes and pathways:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Compounds with similar structures have been identified as inhibitors of CDK2/cyclin A2 complexes, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
  • Interference with Folate Synthesis : The sulfonamide group in benzamides can mimic para-aminobenzoic acid (PABA), leading to competitive inhibition of bacterial folate synthesis. This mechanism is particularly relevant for antimicrobial activity.
  • Cytochrome P450 Inhibition : The triazole moiety is known to inhibit cytochrome P450 enzymes involved in drug metabolism, potentially leading to increased bioavailability of co-administered drugs.

Anticancer Activity

Research indicates that compounds similar to 2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that derivatives with similar structural features showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Mechanism : By inhibiting folate synthesis through the sulfonamide mechanism, it effectively reduces bacterial growth. This has been observed in vitro against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are linked to its ability to modulate inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been reported to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .
  • Case Studies : Various preclinical studies have indicated that triazole derivatives can significantly reduce inflammation in animal models of arthritis and colitis .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
2-chloro-N-(8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzenesulfonamideAnticancer, AntimicrobialCDK inhibition, Folate synthesis interference
FluconazoleAntifungalInhibition of fungal cytochrome P450
VoriconazoleAntifungalInhibition of fungal cytochrome P450

Pharmacokinetics

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable pharmacokinetic properties for similar compounds:

  • Absorption : High permeability across biological membranes.
  • Metabolism : Predominantly hepatic metabolism with potential for drug-drug interactions due to cytochrome P450 inhibition.

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